molecular formula C13H18N2OS2 B2922065 (1R,5S)-3-(methylthio)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1706065-67-9

(1R,5S)-3-(methylthio)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No. B2922065
CAS RN: 1706065-67-9
M. Wt: 282.42
InChI Key: ZJMZIZPWAYICGA-UHFFFAOYSA-N
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Description

(1R,5S)-3-(methylthio)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of bicyclic compounds and is known for its unique structure and properties.2.1]octane-8-carboxamide.

Scientific Research Applications

Structural Analysis and Complex Formation

One area of application involves the study of structural characteristics and complex formation. For instance, research on similar bicyclic structures, such as the gold(III) tetrachloride salt of L-cocaine, highlights the importance of protonated N atoms and their intramolecular interactions, which could be relevant for the compound due to its bicyclic nature and potential for forming complexes (Wood, Brettell, & Lalancette, 2007).

Synthetic Applications

Synthetic applications are another significant area. The synthesis and utilization of enantiomerically pure bicyclic pyrrolidine derivatives, as reported by Martens and Lübben (1991), could provide insights into asymmetric syntheses involving the compound, given its bicyclic and potentially enantioselective nature (Martens & Lübben, 1991). Additionally, the efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane from pyroglutamic acid demonstrates the potential for creating analogues or derivatives of the compound for biological receptor studies (Singh et al., 2007).

Medicinal Chemistry and Drug Design

In medicinal chemistry and drug design, the synthesis of compounds with specific stereochemical configurations, such as (1R,3S,4S,5S,6S,7R,8S)-8-(4-chlorophenyl)-3-hydroxy-7-methyl-6-nitro-N,5-diphenyl-2-oxabicyclo[2.2.2]octane-1-carboxamide, could provide a template for designing drugs with targeted biological activities. These activities might include interaction with specific biological receptors, given the structural specificity required for receptor binding (Guo, Zhang, & Xia, 2015).

Chemical Reactivity and Mechanistic Studies

Chemical reactivity and mechanistic studies form another crucial research application. The study of reaction mechanisms, such as cycloadditions and the synthesis of highly functionalized templates based on bicyclic structures, could provide insights into the reactivity of the compound and its use in synthesizing new materials or chemicals with desired properties (Bicknell & Hird, 1996).

properties

IUPAC Name

3-methylsulfanyl-N-thiophen-2-yl-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS2/c1-17-11-7-9-4-5-10(8-11)15(9)13(16)14-12-3-2-6-18-12/h2-3,6,9-11H,4-5,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMZIZPWAYICGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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